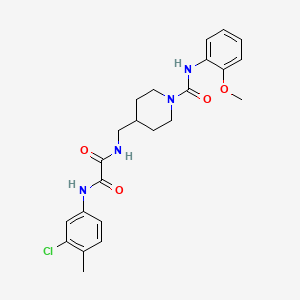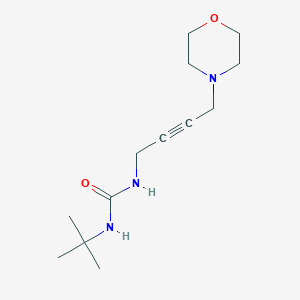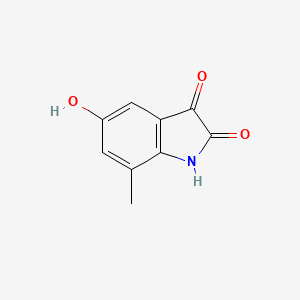![molecular formula C10H15Cl2F3N4 B2710594 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride CAS No. 1329672-94-7](/img/structure/B2710594.png)
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride
Overview
Description
“1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl2F3N4. It is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in the production of various drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives and analogs of this compound. For instance, the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in creating potent deoxycytidine kinase (dCK) inhibitors, highlights the chemical versatility of related compounds. This process involves converting commercially available precursors into the target molecule through an economical alternative to traditional methods (Zhang et al., 2009).
Biological Activities
Compounds structurally related to "1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride" have been evaluated for their biological activities. This includes antimicrobial properties, as seen in the study where substituted tricyclic compounds exhibited significant antibacterial and antifungal activities (Mittal et al., 2011). Additionally, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives demonstrated anti-inflammatory and analgesic activities, pointing to potential therapeutic applications (Abu‐Hashem et al., 2011).
Chemical Interactions and Mechanisms
Investigations into the chemical interactions and mechanisms of related compounds have provided insights into their potential applications. For example, the synthesis and characterization of stable betainic pyrimidinaminides explored the effects of substitution patterns and reaction conditions on the formation of these compounds, indicating the importance of chemical structure in determining stability and reactivity (Schmidt, 2002).
Materials Science Applications
Some research extends into materials science, such as the development of hyperbranched polyimides for gas separation applications. This work highlights the role of specific chemical structures, including those related to "1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride," in creating new materials with specific properties (Fang et al., 2000).
properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-9(16-6-15-8)17-3-1-7(14)2-4-17;;/h5-7H,1-4,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZFLWQPDKTQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

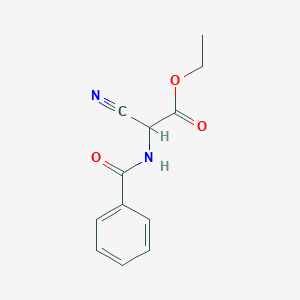
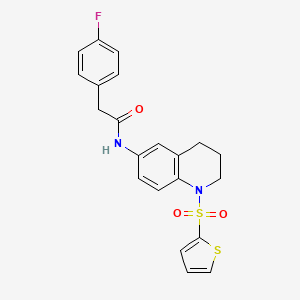
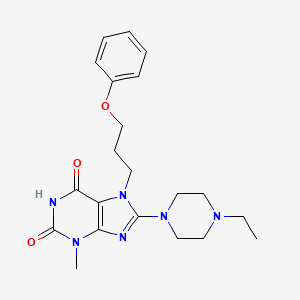
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2710517.png)
![2,6-difluoro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2710518.png)
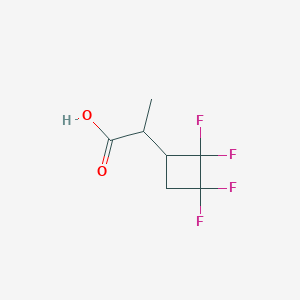
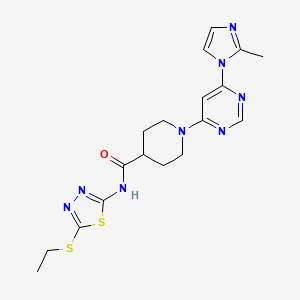
![N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2710525.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2710527.png)
![N~5~-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2710528.png)
![2-Azaspiro[4.5]decane-3,4-dione](/img/structure/B2710529.png)
